2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

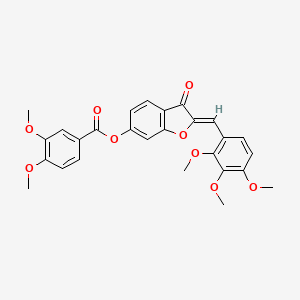

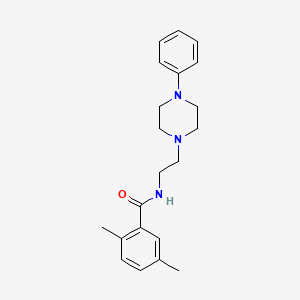

Descripción general

Descripción

2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H27N3O and its molecular weight is 337.467. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study focused on the synthesis and evaluation of novel pyrazolopyrimidines derivatives, including compounds structurally related to "2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzamide," for their anticancer and anti-5-lipoxygenase activities. The compounds demonstrated cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, suggesting their potential as therapeutic agents (Rahmouni et al., 2016).

Anticonvulsant Activity

Another research focused on 4-amino-N-(2-ethylphenyl)benzamide and its analogs, revealing their superior efficacy to phenytoin in maximal electroshock seizure tests, indicating significant anticonvulsant potential. These findings highlight the importance of structural analogs of "this compound" in developing new anticonvulsant therapies (Lambert et al., 1995).

Anti-Tubercular Activity

Research into the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives highlighted their promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This study underscores the potential of benzamide derivatives in combating tuberculosis, with some compounds demonstrating IC50 values of less than 1 µg/mL, suggesting a new direction for anti-tubercular drug discovery (Nimbalkar et al., 2018).

Anti-Influenza Activity

A study on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives reported significant anti-influenza A virus activities, specifically against the H5N1 subtype. Eight compounds exhibited substantial viral reduction, indicating the potential of such compounds in developing anti-influenza agents (Hebishy et al., 2020).

Antifungal Agents

Research on 4-(4-phenylpiperazine-1-yl)benzamidines explored their in vitro effectiveness against Pneumocystis carinii, with N-ethyl- and N-hexyl derivatives showing high inhibition percentages. This suggests the utility of benzamide and piperazine derivatives as potential antifungal agents, offering a new avenue for the treatment of fungal infections (Laurent et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

While the exact mode of action for this compound is not specified, it may share similarities with other acetylcholinesterase inhibitors. These inhibitors work by binding to acetylcholinesterase , preventing it from breaking down acetylcholine. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission . By inhibiting acetylcholinesterase, the compound could potentially enhance the signaling of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission. This could potentially improve cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .

Propiedades

IUPAC Name |

2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-17-8-9-18(2)20(16-17)21(25)22-10-11-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIAOVICHUKZIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate](/img/structure/B2957640.png)

![6-[2-[(2-Fluorophenyl)methoxy]phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2957646.png)

![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2957647.png)

![3-(Adamantan-1-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2957649.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one](/img/structure/B2957651.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2957653.png)

![1-(4-((1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2957654.png)

![4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2957656.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2957657.png)